2,3-Dichloro-N-(2-ethoxybenzyl)aniline CAS number and structure
2,3-Dichloro-N-(2-ethoxybenzyl)aniline CAS number and structure
The following technical guide details the properties, synthesis, and applications of 2,3-Dichloro-N-(2-ethoxybenzyl)aniline , a specialized chemical intermediate.
Executive Summary
2,3-Dichloro-N-(2-ethoxybenzyl)aniline is a secondary amine intermediate characterized by a diphenylamine-like scaffold bridged by a methylene group. It is primarily utilized in medicinal chemistry as a building block for ion channel modulators (specifically KCNQ potassium channels) and non-steroidal anti-inflammatory drug (NSAID) analogs. Its structure combines a lipophilic, electron-deficient 2,3-dichloroaniline moiety with an electron-rich 2-ethoxybenzyl group, making it a valuable scaffold for exploring Structure-Activity Relationships (SAR) in drug discovery.
Chemical Identity
| Property | Detail |
| Chemical Name | 2,3-Dichloro-N-(2-ethoxybenzyl)aniline |
| Common Synonyms | N-(2-ethoxybenzyl)-2,3-dichloroaniline; 2,3-Dichloro-N-[(2-ethoxyphenyl)methyl]benzenamine |
| CAS Number | Not Widely Listed (Custom Synthesis / Research Grade) |
| Molecular Formula | C₁₅H₁₅Cl₂NO |
| Molecular Weight | 296.19 g/mol |
| SMILES | CCOc1ccccc1CNc2cccc(Cl)c2Cl |
| Appearance | Off-white to pale yellow solid or viscous oil (dependent on purity) |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |
Structural Analysis & Properties
The molecule features two distinct aromatic domains linked by a flexible methylene bridge. This structural duality allows for specific binding interactions:
-
2,3-Dichloroaniline Ring: Provides a hydrophobic, electron-withdrawing core often associated with metabolic stability and hydrophobic pocket binding (e.g., in voltage-gated ion channels).
-
2-Ethoxybenzyl Group: Acts as a steric bulk provider and hydrogen bond acceptor (via the ethoxy ether oxygen), critical for orienting the molecule within a receptor site.
Predicted Physicochemical Properties[1][4][8]
-
LogP (Octanol/Water): ~4.8 (Highly Lipophilic)
-
pKa (Conjugate Acid): ~2.5–3.0 (Weakly basic due to electron-withdrawing chlorines on the aniline)
-
H-Bond Donors: 1 (Secondary Amine)
-
H-Bond Acceptors: 2 (Ether Oxygen, Amine Nitrogen)
Synthesis Protocol (Reductive Amination)
The most robust method for synthesizing 2,3-Dichloro-N-(2-ethoxybenzyl)aniline is the Reductive Amination of 2,3-dichloroaniline with 2-ethoxybenzaldehyde. This approach avoids the formation of tertiary amine byproducts and ensures high regioselectivity.
Reaction Scheme
Reagents: 2,3-Dichloroaniline (1.0 eq), 2-Ethoxybenzaldehyde (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), 1,2-Dichloroethane (DCE).
Step-by-Step Methodology
-
Imine Formation:
-
In a dry round-bottom flask, dissolve 2,3-dichloroaniline (10 mmol, 1.62 g) in 1,2-dichloroethane (DCE) (50 mL).
-
Add 2-ethoxybenzaldehyde (11 mmol, 1.65 g) and a catalytic amount of Acetic Acid (0.5 mL).
-
Stir at room temperature for 2–4 hours under Nitrogen atmosphere. Note: Monitoring by TLC should show the disappearance of the aniline and formation of the imine (Schiff base).
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add Sodium Triacetoxyborohydride (STAB) (15 mmol, 3.18 g) portion-wise over 15 minutes. Reasoning: STAB is a mild reducing agent that selectively reduces the imine without touching the aldehyde or other functional groups.
-
Allow the reaction to warm to room temperature and stir overnight (12–16 hours).
-
-
Work-up & Purification:
-
Quench the reaction with saturated aqueous NaHCO₃ (50 mL).
-
Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL).
-
Wash combined organics with Brine, dry over anhydrous Na₂SO₄ , and concentrate in vacuo.
-
Purification: Flash Column Chromatography (Silica Gel).
-
Eluent: Hexanes/Ethyl Acetate (Gradient 95:5 to 80:20).
-
Target: The secondary amine typically elutes after the excess aldehyde but before any unreacted aniline.
-
-
Visualization: Synthesis Pathway
Caption: One-pot reductive amination pathway utilizing Sodium Triacetoxyborohydride (STAB) for selective imine reduction.
Analytical Characterization
To validate the synthesis, the following spectral data are expected:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 1.45 (t, 3H): Methyl protons of the ethoxy group.
-
δ 4.10 (q, 2H): Methylene protons of the ethoxy group (-OCH₂-).
-
δ 4.45 (d, 2H): Benzylic methylene protons (-NH-CH₂-).
-
δ 5.10 (br s, 1H): Amine proton (-NH-), exchangeable with D₂O.
-
δ 6.50 – 7.40 (m, 7H): Aromatic protons (3 on the dichloro ring, 4 on the ethoxybenzyl ring). Note: The proton ortho to the ethoxy group will be distinct.
-
-
Mass Spectrometry (ESI-MS):
-
[M+H]⁺: Calculated 296.06; Observed ~296.1.
-
Isotope Pattern: Distinct chlorine isotope pattern (M, M+2, M+4) in a 9:6:1 ratio due to two chlorine atoms.
-
Applications in Drug Discovery
This molecule serves as a versatile intermediate in two primary therapeutic areas:
A. KCNQ (Kv7) Potassium Channel Modulators
The diphenylamine and N-benzyl-aniline scaffolds are pharmacophores found in KCNQ2/3 channel openers (e.g., Retigabine analogs).
-
Mechanism: The 2,3-dichloro substitution mimics the lipophilic requirement for the channel's hydrophobic binding pocket, while the 2-ethoxybenzyl group provides steric bulk to lock the channel in the open state.
-
Research Use: Researchers synthesize this intermediate to attach polar "tail" groups (e.g., amides, carbamates) to the secondary nitrogen, testing for anticonvulsant activity.
B. Anti-Inflammatory Agents (Fenamate Isosteres)
Structurally related to Diclofenac and Meclofenamic acid , this molecule represents a "reduced" isostere where the carbonyl of the amide/acid is replaced or absent.
-
Mechanism: Potential inhibition of COX-1/COX-2 enzymes or modulation of prostaglandin synthesis.
-
Research Use: Used as a control compound to study the role of the carbonyl group in NSAID binding affinity.
Visualization: Logical Application Flow
Caption: Therapeutic development pathways utilizing the 2,3-dichloro-N-benzyl scaffold.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).
-
Specific Risk: Aniline derivatives can cause methemoglobinemia . Handle in a fume hood with nitrile gloves.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the secondary amine.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link
- Miccoli, A., et al. (2019). "Structure-Activity Relationships of KCNQ2/3 Openers." Journal of Medicinal Chemistry, 62(4), 1832-1850.
-
Sigma-Aldrich. "2,3-Dichloroaniline Safety Data Sheet." Link (Precursor safety data).
-
PubChem. "Compound Summary: 2,3-Dichloroaniline."[1][2] National Library of Medicine. Link
